molecular formula C17H13N3O4S B2713131 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 325778-74-3

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2713131
CAS No.: 325778-74-3
M. Wt: 355.37
InChI Key: NUXMNYUGKHUUGE-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Mechanism of Action

Target of Action

Compounds with a similar thiazole ring structure have been reported to inhibit acetylcholinesterase (ache) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission at the neuromuscular junction.

Mode of Action

Thiazole derivatives, such as n-(4-(4-methoxy-phenyl)thiazol-2-yl)-3-(pyrrolidin-1-yl)propionamide, have been shown to inhibit ache . This inhibition could potentially prevent the breakdown of acetylcholine, leading to an increase in its concentration and prolonging its action on cholinergic receptors.

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These activities suggest that thiazole derivatives may interact with multiple biochemical pathways.

Pharmacokinetics

A study on similar thiazole derivatives showed that they presented satisfactory drug-like characteristics and adme properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide stands out due to its unique combination of a thiazole ring and a nitrobenzamide moiety. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-24-14-8-4-11(5-9-14)15-10-25-17(18-15)19-16(21)12-2-6-13(7-3-12)20(22)23/h2-10H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXMNYUGKHUUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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